N-benzyl-N-methyl-3,5-dinitrobenzamide

Hydrogen Bond Donor Count Physicochemical Differentiation Tertiary vs. Secondary Amide

N-Benzyl-N-methyl-3,5-dinitrobenzamide (Molecular Formula: C15H13N3O5; Molecular Weight: 315.28 g/mol) is a fully substituted tertiary benzamide belonging to the 3,5-dinitrobenzamide chemotype. This scaffold is notable for its validated antitubercular pharmacophore, with close analogs demonstrating potent activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb) by targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).

Molecular Formula C15H13N3O5
Molecular Weight 315.28 g/mol
Cat. No. B3846374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-methyl-3,5-dinitrobenzamide
Molecular FormulaC15H13N3O5
Molecular Weight315.28 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H13N3O5/c1-16(10-11-5-3-2-4-6-11)15(19)12-7-13(17(20)21)9-14(8-12)18(22)23/h2-9H,10H2,1H3
InChIKeyXBVHWZCIXWPNDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-3,5-dinitrobenzamide: Structural Identity and Procurement Context


N-Benzyl-N-methyl-3,5-dinitrobenzamide (Molecular Formula: C15H13N3O5; Molecular Weight: 315.28 g/mol) is a fully substituted tertiary benzamide belonging to the 3,5-dinitrobenzamide chemotype. This scaffold is notable for its validated antitubercular pharmacophore, with close analogs demonstrating potent activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis (Mtb) by targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) [1]. Its defining N,N-disubstituted amide architecture (N-benzyl, N-methyl) differentiates it from the predominantly N-monosubstituted secondary amides reported in anti-TB literature [2].

Why N-Benzyl-N-methyl-3,5-dinitrobenzamide Cannot Be Interchanged with Common Dinitrobenzamide Analogs


Substituting N-benzyl-N-methyl-3,5-dinitrobenzamide with a generic N-monosubstituted 3,5-dinitrobenzamide (e.g., N-benzyl-3,5-dinitrobenzamide) introduces a critical functional change: the loss of the tertiary amide configuration eliminates a hydrogen bond donor (HBD), fundamentally altering the molecule's interaction profile [1]. In the context of DprE1-targeted antitubercular agents, the amide NH of secondary benzamides participates in key hydrogen-bonding interactions within the enzyme active site [2]. Furthermore, the tertiary amide's increased steric bulk and altered electronic distribution affect metabolic stability, lipophilicity, and nitroreductase-mediated activation kinetics, making simple one-to-one replacement scientifically indefensible without comparative performance data [3].

N-Benzyl-N-methyl-3,5-dinitrobenzamide: Head-to-Head and Class-Level Differentiation Evidence


Hydrogen Bond Donor Deficiency vs. N-Monosubstituted Anti-TB Leads

N-Benzyl-N-methyl-3,5-dinitrobenzamide possesses zero hydrogen bond donors (HBD = 0), in contrast to the HBD = 1 characteristic of secondary amides such as N-benzyl-3,5-dinitrobenzamide (CAS 14401-98-0) and the clinical candidate DNB1 . This distinction is mechanistically significant: crystallographic evidence for N-methyl-3,5-dinitrobenzamide (a closely related secondary amide) confirms the amide NH engages in intermolecular N—H...O hydrogen bonding that stabilizes specific molecular conformations and crystal packing [1]. The absence of this HBD in the target compound precludes analogous interactions, potentially altering target binding geometry, solubility, and membrane permeability [2].

Hydrogen Bond Donor Count Physicochemical Differentiation Tertiary vs. Secondary Amide

Class-Level Antitubercular Activity: Scaffold Validation with Quantitative MIC Benchmarks

While no direct MIC data for N-benzyl-N-methyl-3,5-dinitrobenzamide against Mtb has been published, the 3,5-dinitrobenzamide class provides a well-characterized activity baseline. Closely related N-benzyl 3,5-dinitrobenzamides (e.g., compounds D5, D6, D7, and D12) exhibit MIC values of 0.0625 µg/mL against drug-susceptible Mtb H37Rv and <0.016–0.125 µg/mL against multidrug-resistant clinical isolates, outperforming isoniazid (MIC: 0.0781 µg/mL) and matching PBTZ169 [1]. A separate study identified compounds c2, d1, and d2 with MIC = 0.031 µg/mL against H37Rv, comparable to isoniazid (MIC = 0.063 µg/mL) [2]. The target compound's tertiary amide structure represents an unexplored substitution pattern within this validated scaffold, creating both risk (potential loss of key H-bond interactions) and opportunity (potential metabolic stabilization) relative to these benchmarks.

Antitubercular Activity MIC Mycobacterium tuberculosis H37Rv

Lipophilicity (LogP) Shift Induced by N-Methyl Substitution

The N-methyl group in N-benzyl-N-methyl-3,5-dinitrobenzamide increases lipophilicity relative to secondary amide analogs by blocking the polar amide NH and adding hydrophobic surface area. While experimentally measured LogP is not available, the closely related compound N-benzyl-2-methyl-3,5-dinitrobenzamide (a regioisomer with C-methyl rather than N-methyl substitution) has a computed XLogP3-AA of 2.7 [1]. For comparison, representative secondary dinitrobenzamides in the recent TB study exhibit LogP values ranging from 0.24 to 2.95, with the most active compounds clustering between 2.0–3.0 [2]. The target compound's tertiary amide is expected to fall at the upper end of this range due to the combined effect of N-benzyl and N-methyl substituents, potentially enhancing membrane permeability but also increasing plasma protein binding and metabolic clearance via CYP-mediated N-dealkylation.

Lipophilicity LogP Permeability PK Properties

Nitroreductase Substrate Potential: Prodrug Activation Considerations

Dinitrobenzamides are established substrates for E. coli nitroreductase (NTR), a key enzyme in gene-directed enzyme prodrug therapy (GDEPT) strategies. Crystal structures of NTR in complex with dinitrobenzamide prodrugs (e.g., CB-1954 analogs) confirm that the nitroaromatic core is the primary recognition element [1]. However, the amide substituents influence the enzyme's access to the nitro groups and the compound's overall reduction potential. The tertiary amide in N-benzyl-N-methyl-3,5-dinitrobenzamide presents a sterically more demanding substrate compared to secondary amides like 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB-1954), which achieved 260 units/mg protein DT-diaphorase activity in transformed cell lines [2]. This steric difference may alter both the rate of enzymatic nitro reduction and the nature of reactive intermediates generated.

Nitroreductase Prodrug Activation GDEPT Dinitrobenzamide Mustard

Topological Polar Surface Area and Drug-Likeness Profiling

The tertiary amide structure of N-benzyl-N-methyl-3,5-dinitrobenzamide eliminates one topological polar surface area (TPSA) contribution from the amide NH, resulting in a lower TPSA compared to secondary amides. While experimentally measured TPSA is unavailable, the regioisomer N-benzyl-2-methyl-3,5-dinitrobenzamide has a computed TPSA of 121 Ų [1]. This value approaches the upper boundary of Veber's rule for oral bioavailability (TPSA < 140 Ų) and is notably higher than many marketed oral drugs (typically TPSA < 90 Ų). In the context of the dinitrobenzamide anti-TB class, where compounds like c2 (MIC 0.063 µg/mL) and d2 (MIC 0.063 µg/mL) achieve potent intracellular activity, TPSA between 100–130 Ų appears compatible with mycobacterial cell wall penetration [2]. The target compound's TPSA of approximately 121–125 Ų positions it within this viable range, though empirical permeability data (PAMPA or Caco-2) would be needed for definitive assessment.

Drug-Likeness TPSA Physicochemical Properties Oral Bioavailability

High-Impact Research Applications for N-Benzyl-N-methyl-3,5-dinitrobenzamide


Comparative SAR Studies of Tertiary vs. Secondary Dinitrobenzamides for DprE1 Inhibition

This compound serves as a critical negative control or comparator in structure-activity relationship (SAR) campaigns exploring the role of the amide NH hydrogen bond in DprE1 engagement. Because all published potent anti-TB dinitrobenzamides (MIC ≤ 0.125 µg/mL) are secondary amides bearing a H-bond donor [1], testing this tertiary amide (HBD = 0) alongside them can quantify the contribution of this single molecular feature to target binding, as assessed by differential scanning fluorimetry or enzymatic inhibition assays. A loss of activity relative to N-benzyl-3,5-dinitrobenzamide would experimentally confirm the indispensability of the amide NH, while retention of activity would open a new sub-class of DprE1 inhibitors.

Metabolic Stability Profiling of N-Methyl-Capped Amides as a Strategy to Block Amide Hydrolysis

The N-methyl substitution in this compound prevents enzymatic hydrolysis of the amide bond, a common metabolic liability of secondary benzamides. Researchers studying prodrug pharmacokinetics can compare the in vitro microsomal half-life (e.g., in human or mouse liver microsomes) of this tertiary amide with that of N-benzyl-3,5-dinitrobenzamide to determine whether N-methyl capping provides a measurable stability advantage [1]. This application builds on the established PK data for compound D6 (a secondary benzamide), which exhibited a T1/2 of 3.63 h and Cmax of 1719 ng/mL in mice after a 50 mg/kg oral dose [1].

Nitroreductase Substrate Specificity Determination for Optimized GDEPT Payloads

The compound's tertiary amide architecture provides a sterically differentiated substrate for probing the active site geometry of E. coli nitroreductase (NTR) and related flavin-dependent oxidoreductases. Researchers can determine kinetic parameters (Km, kcat) for this compound relative to secondary dinitrobenzamide substrates and correlate structural differences with catalytic efficiency [2]. This is directly relevant to gene-directed enzyme prodrug therapy (GDEPT) programs seeking prodrugs with tuned activation rates, where the tertiary amide may offer slower, more controlled bioreduction compared to CB-1954-type secondary amides.

Physicochemical Benchmarking of N,N-Disubstituted Benzamides for Permeability Prediction Models

With its zero HBD count and estimated TPSA of 121–125 Ų, this compound occupies a distinct quadrant of drug-like chemical space compared to the predominantly HBD = 1 secondary dinitrobenzamides [1]. It is well-suited as a test compound for validating in silico permeability prediction models (e.g., PAMPA, Caco-2, or MDCK assays) that aim to differentiate between secondary and tertiary amide permeation. Correlating its experimental permeability with computed descriptors (e.g., TPSA, LogP, rotatable bonds) can improve predictive algorithms for amide-containing drug candidates [2].

Quote Request

Request a Quote for N-benzyl-N-methyl-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.